1,3,5-Trinitro-2-(2-nitrophenoxy)benzene
Description
Contextual Significance of Highly Nitrated Aromatic Systems
Highly nitrated aromatic systems are of significant interest due to their high energy content and potential use in energetic materials. The presence of numerous nitro groups, which are strong electron-withdrawing groups, attached to an aromatic backbone can lead to compounds with high densities, positive heats of formation, and high detonation velocities. wikipedia.orgnih.gov These characteristics make them candidates for explosives and propellants. wikipedia.org The arrangement and number of nitro groups on the aromatic rings can be tailored to fine-tune the energetic properties and sensitivity of the materials. acs.org Beyond energetic applications, the unique electronic properties of these systems also make them relevant in the synthesis of dyes, pharmaceuticals, and agrochemicals. nih.govnih.gov
Structural Elucidation Challenges in Complex Nitrated Systems
The structural elucidation of complex nitrated systems can be challenging due to several factors. The presence of multiple nitro groups can lead to complex NMR spectra, making the assignment of signals difficult. youtube.com X-ray crystallography is a definitive method for determining the precise three-dimensional structure, but obtaining single crystals of suitable quality can be a significant hurdle for these types of molecules. rsc.org Furthermore, the energetic nature of these compounds requires careful handling during analysis. Spectroscopic techniques such as IR and Mass Spectrometry provide valuable information about the functional groups and molecular weight, but a complete and unambiguous structural determination often requires a combination of multiple analytical methods. researchgate.net
Research Gaps and Motivations for Investigating 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene
The investigation of This compound is driven by the need to understand how the specific substitution pattern of nitro groups on both phenyl rings influences its chemical, physical, and energetic properties. Characterizing this compound would contribute to a more comprehensive understanding of structure-property relationships within the broader class of polynitro-substituted diphenyl ethers. Such knowledge is crucial for the rational design of new materials with tailored properties for advanced applications.
Due to the absence of specific data in the public domain, the following sections will outline the types of information that would be essential for a comprehensive understanding of This compound , thereby highlighting the specific areas where research is needed.
Data on this compound
As of the latest literature search, no specific experimental or calculated data for This compound has been published. The following tables are presented as a template for the types of data that would need to be determined through future research to characterize this compound.
Physical and Chemical Properties
This table would include fundamental physical and chemical constants of the compound.
| Property | Value |
| Molecular Formula | C₁₂H₅N₄O₉ |
| Molecular Weight | 365.19 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Crystallographic Data
Should a single crystal of the compound be obtained, X-ray diffraction analysis would provide the following information about its crystal structure.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| a, b, c (Å) | Data not available |
| α, β, γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density (g/cm³) | Data not available |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the molecular structure. The expected data would be presented as follows.
| Technique | Data |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| IR (Infrared) | Data not available |
| Mass Spectrometry | Data not available |
Thermal Analysis Data
Thermal analysis would provide insights into the stability and decomposition behavior of the compound.
| Technique | Result |
| TGA (Thermogravimetric Analysis) | Data not available |
| DSC (Differential Scanning Calorimetry) | Data not available |
Structure
2D Structure
3D Structure
Properties
CAS No. |
10242-30-5 |
|---|---|
Molecular Formula |
C12H6N4O9 |
Molecular Weight |
350.20 g/mol |
IUPAC Name |
1,3,5-trinitro-2-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H6N4O9/c17-13(18)7-5-9(15(21)22)12(10(6-7)16(23)24)25-11-4-2-1-3-8(11)14(19)20/h1-6H |
InChI Key |
HPPFUKOYYNPRAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Pathways
Retrosynthetic Analysis for 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene
Retrosynthetic analysis of this compound identifies the central ether oxygen as the most logical point for disconnection. This C-O bond cleavage points to two primary synthons: a 2,4,6-trinitrophenyl electrophile and a 2-nitrophenoxide nucleophile.
The corresponding synthetic equivalents for these synthons are 2-chloro-1,3,5-trinitrobenzene (commonly known as picryl chloride) and 2-nitrophenol (B165410). The extreme electron-withdrawing nature of the three nitro groups on the picryl chloride ring makes the ipso-carbon highly electrophilic and susceptible to nucleophilic aromatic substitution.
Further deconstruction of these precursors leads to simpler starting materials:
Picryl chloride can be synthesized from picric acid (2,4,6-trinitrophenol), which itself is derived from the nitration of phenol (B47542).
2-Nitrophenol is also produced through the nitration of phenol, typically as a mixture with its para-isomer.
This analysis establishes a convergent synthetic route that involves the preparation of two key nitrated aromatic precursors followed by their coupling to form the target diaryl ether.
Precursor Synthesis and Functionalization Strategies
The synthesis of this compound is critically dependent on the effective preparation of its precursors. This involves nitration reactions to introduce the required functional groups and a subsequent etherification reaction.
Nitration Pathways of Substituted Benzene (B151609) and Phenoxy Moieties
Nitration is a foundational method for the functionalization of aromatic compounds. In the context of this synthesis, it is employed to produce both the highly nitrated picryl moiety and the monosubstituted nitrophenol. The conditions for these reactions can be tuned to control the degree of nitration.
The introduction of nitro groups onto an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction typically involves a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
The mechanism proceeds in two steps:
The aromatic ring's π-electron system attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the ring's aromaticity.
The synthesis of precursors like 2,4,6-trinitrophenol (picric acid) involves the exhaustive nitration of phenol. Due to the strong activating and ortho-, para-directing effects of the hydroxyl group, this reaction can proceed readily. Similarly, the synthesis of 1,3,5-trinitrobenzene (B165232) can be achieved through methods such as the decarboxylation of 2,4,6-trinitrobenzoic acid. wikipedia.orgorgsyn.org
The direct nitration of unsubstituted diaryl ethers is a known process, often utilizing nitrating agents like mixtures of nitric and sulfuric acids. google.comwikipedia.org Solvents resistant to nitration, such as halogenated hydrocarbons (e.g., dichloromethane, dichloroethane) or nitrobenzene, are commonly employed. google.com The reaction can also be carried out in the presence of acetic anhydride, which can help in reducing excessive nitration and improving the yield of desired isomers. google.com However, controlling the regioselectivity and the degree of nitration can be challenging, often leading to a mixture of isomers and polynitrated products that are difficult to separate. google.com For the synthesis of a specific, highly substituted compound like this compound, a stepwise approach involving the coupling of pre-functionalized precursors is generally more efficient and provides greater control over the final structure.
Ether Linkage Formation Methodologies
The formation of the diaryl ether bond is the key step that connects the two precursor fragments. The Williamson ether synthesis and its variants are the most common methods for this transformation.
The Williamson ether synthesis is a versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction involves the nucleophilic displacement of a halide or other suitable leaving group by an alkoxide or phenoxide ion. wikipedia.orgbyjus.com This reaction typically proceeds via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com
In the synthesis of this compound, the reaction occurs between the sodium or potassium salt of 2-nitrophenol (the nucleophile) and picryl chloride (the electrophile). Due to the three electron-withdrawing nitro groups, the benzene ring of picryl chloride is highly electron-deficient. This "activates" the ring towards nucleophilic attack, and the reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism rather than a classic SN2 pathway.
The SNAr mechanism involves two main steps:
Nucleophilic Attack: The 2-nitrophenoxide ion attacks the carbon atom bonded to the chlorine in picryl chloride. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the picryl ring is restored, yielding the final diaryl ether product.
This specific application is highly effective because the strong electron-withdrawing groups stabilize the negative charge of the Meisenheimer intermediate, facilitating the reaction.
Interactive Data Table: Key Synthetic Reactions
The following table summarizes the primary transformations discussed in the synthesis of this compound.
| Reaction Type | Reactants | Reagents/Conditions | Product | Mechanism |
| Nitration | Phenol | Conc. HNO₃, Conc. H₂SO₄ | 2,4,6-Trinitrophenol | Electrophilic Aromatic Substitution |
| Halogenation | 2,4,6-Trinitrophenol | POCl₃ or Phosgene | 2-Chloro-1,3,5-trinitrobenzene | Nucleophilic Acyl Substitution variant |
| Nitration | Phenol | Dilute HNO₃ | 2-Nitrophenol | Electrophilic Aromatic Substitution |
| Ether Synthesis | 2-Nitrophenol, 2-Chloro-1,3,5-trinitrobenzene | Base (e.g., NaH, K₂CO₃) to form phenoxide | This compound | Nucleophilic Aromatic Substitution (SNAr) |
Ullmann Condensation Analogues for Diaryl Ethers
The formation of the diaryl ether linkage in this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, which can be considered a variation of the classical Ullmann condensation. The traditional Ullmann reaction, first reported by Fritz Ullmann in 1905, involves the copper-catalyzed coupling of an aryl halide with a phenol, often requiring harsh conditions such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. synarchive.combeilstein-journals.org
Modern synthetic chemistry has largely moved towards "Ullmann-type" or Ullmann condensation reactions, which employ catalytic amounts of copper and are facilitated by the addition of ligands. wikipedia.org These improved methods allow for significantly milder reaction conditions, greater functional group tolerance, and broader substrate scope. beilstein-journals.org The synthesis of the target compound, involving the reaction of a highly electron-deficient substrate like 2,4,6-trinitrochlorobenzene (picryl chloride) with 2-nitrophenol, is exceptionally well-suited for the SNAr pathway, often not even requiring a copper catalyst due to the extreme activation provided by the three nitro groups. wikipedia.org However, the principles of Ullmann analogues, particularly the use of specific bases and aprotic polar solvents, are directly applicable.
Key developments in Ullmann-type reactions relevant to this synthesis include:
Catalyst Systems: While the reaction can proceed without a catalyst, milder conditions can be achieved using copper(I) salts like CuI or Cu₂O.
Ligand Acceleration: The introduction of chelating ligands, such as diamines, N,N-dimethylglycine, amino acids, and β-diketones, has been transformative. beilstein-journals.org These ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, enabling reactions at lower temperatures (e.g., 90-120°C). youtube.com
Alternative Metals: While copper remains the classic metal for this transformation, palladium and nickel-catalyzed systems have also been developed for C-O cross-coupling reactions, offering alternative reactivity and substrate scope. researchgate.netwikipedia.org
For the synthesis of this compound, the reaction between the sodium or potassium salt of 2-nitrophenol and picryl chloride in a suitable aprotic solvent represents a direct and efficient SNAr approach, which is mechanistically analogous to the key steps of a modern Ullmann condensation.
Reaction Condition Optimization for High Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The key variables include the choice of substrate and leaving group, solvent, base, temperature, and reaction time.
Substrate and Leaving Group: The electrophilic partner is typically a 2,4,6-trinitrobenzene derivative. The reactivity of the leaving group (X) follows the general trend for SNAr reactions: F > Cl > Br > I. Picryl chloride is a common and effective substrate. The nucleophile is 2-nitrophenol, which is typically deprotonated by a base to form the more reactive 2-nitrophenoxide.
Solvent: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the phenoxide salt while not strongly solvating the anion, thus maximizing its nucleophilicity. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. wikipedia.org
Base: A base is required to deprotonate the 2-nitrophenol. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The choice of base can influence reaction rates and side product formation. beilstein-journals.org
Temperature: Due to the highly activated nature of the picryl system, the reaction can often proceed at moderate temperatures, from room temperature to gentle heating (e.g., 50-80°C), which helps to minimize the formation of byproducts.
The following interactive table summarizes typical conditions and their impact on the synthesis.
| Parameter | Condition | Rationale and Impact on Yield/Purity |
| Electrophile | Picryl Chloride (2,4,6-trinitrochlorobenzene) | Highly activated aromatic ring ensures rapid reaction. Good leaving group. |
| Nucleophile | 2-Nitrophenol | Reacts as the corresponding phenoxide after deprotonation. |
| Base | K₂CO₃, Cs₂CO₃ | Efficiently deprotonates the phenol. Cs₂CO₃ is often more effective due to higher solubility and the "naked anion" effect. |
| Solvent | DMSO, DMF | Polar aprotic solvents enhance the nucleophilicity of the phenoxide and facilitate the formation of the charged intermediate. |
| Temperature | 25°C - 80°C | Lower temperatures are often sufficient, minimizing side reactions and decomposition of the highly nitrated product. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential oxidative side reactions, though often not strictly necessary for this robust reaction. |
Mechanistic Investigations of Key Synthetic Steps
Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Pathways
The formation of this compound proceeds via the nucleophilic aromatic substitution (SNAr) mechanism, also known as the addition-elimination mechanism. byjus.com This pathway is highly favored due to the presence of three powerful electron-withdrawing nitro (–NO₂) groups on the electrophilic benzene ring. wikipedia.org
The mechanism consists of two main steps:
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile (2-nitrophenoxide) on the carbon atom bearing the leaving group (e.g., chloride) on the picryl ring. youtube.com This attack is perpendicular to the plane of the aromatic ring and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge is delocalized throughout the ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization for this intermediate. youtube.compressbooks.pub
Departure of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). This step is typically fast because it regenerates the stable aromatic system.
Role of Steric and Electronic Effects on Reaction Kinetics and Selectivity
Both steric and electronic factors play a critical role in the kinetics and outcome of the synthesis.
Electronic Effects: The electronic effects are dominant in this reaction. The three nitro groups on the picryl moiety are exceptionally strong electron-withdrawing groups (EWGs). Their presence at the ortho and para positions to the reaction center drastically lowers the electron density of the aromatic ring, making it highly electrophilic and susceptible to nucleophilic attack. nih.gov These groups also stabilize the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy for its formation. pressbooks.pubresearchgate.net Conversely, the nitro group on the 2-nitrophenoxide nucleophile is also electron-withdrawing, which reduces the nucleophilicity of the phenoxide compared to an unsubstituted phenoxide. However, this effect is far outweighed by the extreme activation of the picryl ring.
Steric Effects: Steric hindrance can influence the reaction rate. researchgate.netrsc.org The presence of the nitro group at the ortho position of the attacking 2-nitrophenoxide can sterically hinder its approach to the electrophilic carbon. Similarly, the two ortho-nitro groups on the picryl ring create a crowded environment around the reaction center. This steric congestion can slow the rate of nucleophilic attack (the k₁ step) compared to a less substituted system. unilag.edu.ng In some cases, significant steric hindrance can also impede the proton transfer step in base-catalyzed pathways. rsc.org However, given the powerful electronic activation, the reaction proceeds efficiently despite these steric challenges.
Side Reaction Analysis and Byproduct Formation
While the SNAr reaction to form the desired diaryl ether is generally efficient, several side reactions can potentially occur, leading to the formation of byproducts:
Reaction with Solvent or Base: In the presence of a strong base and certain solvents like DMSO, side reactions can occur. For example, hydroxide (B78521) ions (if present from residual water) can compete with the nitrophenoxide as a nucleophile, leading to the formation of 2,4,6-trinitrophenol (picric acid).
Homocoupling: In traditional Ullmann reactions that use stoichiometric copper at high temperatures, a common side reaction is the reductive homocoupling of the aryl halide to form a biaryl compound (e.g., 2,2',4,4',6,6'-hexanitrobiphenyl). wikipedia.org In the ligand-assisted, catalyst-free SNAr pathway used for this synthesis, this is not a major concern.
Ligand as a Nucleophile: In modern Ullmann-type syntheses that employ ligands with free amino or hydroxyl groups, the ligand itself can sometimes act as a nucleophile, competing with the intended phenol and leading to undesired byproducts and reduced catalyst efficiency. beilstein-journals.org
Decomposition: Polynitrated aromatic compounds can be thermally sensitive. Excessive heating during the reaction or workup can lead to decomposition, reducing the yield and purity of the final product.
Post-Synthetic Chemical Transformations and Derivative Synthesis
Once this compound is synthesized, its rich functionality, primarily due to the four nitro groups, allows for a variety of subsequent chemical transformations. The most significant of these is the reduction of the nitro groups to amino groups.
Reduction to Amino Derivatives: The nitro groups can be selectively or fully reduced to form amino derivatives. Catalytic hydrogenation is a common and efficient method for this transformation. nih.gov Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere, the nitro groups are converted to primary amines. nih.gov The complete reduction of all four nitro groups would yield 2-(2-aminophenoxy)-1,3,5-benzenetriamine. The conditions of the hydrogenation (catalyst, pressure, temperature, solvent) can be tuned to potentially achieve selective reduction of certain nitro groups over others.
These resulting aromatic amine derivatives are valuable synthetic intermediates themselves. The primary amino groups can be further functionalized, for example, through:
Diazotization: Conversion of the amino groups into diazonium salts, which can then be used in Sandmeyer or similar reactions to introduce a wide range of other functional groups (e.g., -OH, -CN, -halogens).
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
These transformations open pathways to a diverse array of complex molecules with potentially novel properties, built upon the core diaryl ether scaffold.
Reduction of Nitro Groups to Amino Functionalities
The conversion of nitro groups to amino functionalities in polynitroaromatic compounds is a fundamental transformation in organic synthesis, providing access to a variety of derivatives with altered chemical and physical properties. In the case of this compound, the reduction of its four nitro groups can be approached with a degree of selectivity, influenced by the reaction conditions and the steric and electronic environment of each group.
The reduction of nitroaromatic compounds proceeds through a series of intermediates, including nitroso and hydroxylamino derivatives, before yielding the final amine product. This six-electron reduction can be catalyzed by various enzymatic and chemical systems. Bacterial nitroreductases, for instance, are flavoenzymes that facilitate the NAD(P)H-dependent reduction of nitro groups. oup.comnih.gov These enzymes can operate through a two-electron mechanism, sequentially reducing the nitro group to nitroso, then to a hydroxylamino intermediate, and finally to an amino group. oup.com
Chemically, a variety of reagents can be employed for the reduction of nitroaromatics. jsynthchem.comjsynthchem.com The choice of reducing agent and reaction conditions can allow for the selective reduction of one or more nitro groups. In polynitro compounds, the least sterically hindered nitro group is often preferentially reduced. echemi.com For dinitro and trinitro phenols and their ethers, a nitro group positioned ortho to the hydroxy or alkoxy group is typically reduced preferentially. echemi.com This suggests that in this compound, the nitro group on the phenoxy ring might exhibit different reactivity compared to those on the trinitrobenzene core.
The rate of nitro group reduction is also influenced by the electronic nature of other substituents on the aromatic ring. The presence of electron-donating groups can impede the reduction of other nitro substituents. oup.com Consequently, the stepwise reduction of the nitro groups in this compound would likely see a decrease in the rate of reduction for subsequent nitro groups as electron-donating amino groups are formed.
| Reagent System | Selectivity/Comment |
|---|---|
| H₂S in aqueous/alcoholic ammonia | Can achieve selective reduction of one nitro group in dinitro compounds. |
| NaBH₄ / Ni(PPh₃)₄ | A system developed to enhance the reducing power of sodium borohydride (B1222165) for nitro compounds. jsynthchem.comjsynthchem.com |
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Generally a non-selective method, often leading to the reduction of all nitro groups. |
| Fe/HCl or Sn/HCl | Classical methods for the reduction of nitroarenes to anilines. |
Modifications at Peripheral Substituents
The electron-deficient nature of the aromatic rings in this compound makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In this type of reaction, a nucleophile attacks the aromatic ring, displacing a leaving group. The presence of strong electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the substitution. wikipedia.orgmasterorganicchemistry.com
For this compound, potential sites for nucleophilic attack include the carbon atoms bearing the nitro groups or the phenoxy group. The ether linkage itself presents another point of potential modification. Ethers can undergo cleavage under strongly acidic conditions, typically with HBr or HI. libretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on one of the adjacent carbon atoms. In the case of aryl alkyl ethers, cleavage typically results in a phenol and an alkyl halide, as nucleophilic attack on the sp²-hybridized carbon of the aromatic ring is disfavored. libretexts.org For diaryl ethers, cleavage is generally more difficult.
The reactivity of the ether bond is largely influenced by the nucleophilic character of the ether oxygen. youtube.com Protonation or coordination to a Lewis acid activates the ether towards cleavage. youtube.com While ethers are generally unreactive, making them good solvents, the C-O bond can be cleaved under harsh conditions. libretexts.org
| Reaction Type | Potential Site of Modification | Description |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Carbon atoms bearing nitro or phenoxy groups | Displacement of a nitro group or the entire phenoxy group by a strong nucleophile. The reaction is facilitated by the electron-withdrawing nature of the other nitro groups. wikipedia.orgnih.gov |
| Ether Cleavage | C-O-C ether linkage | Requires strong acid (e.g., HI, HBr) to protonate the ether oxygen, followed by nucleophilic attack. For diaryl ethers, this reaction is typically challenging. libretexts.org |
Formation of Charge-Transfer Complexes
Electron-deficient aromatic molecules, such as those containing multiple nitro groups, can act as electron acceptors in the formation of charge-transfer (CT) complexes. nih.gov These complexes are formed through non-covalent interactions between an electron donor and an electron acceptor molecule, resulting in a partial transfer of charge from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO). nih.gov This interaction often leads to the appearance of a new absorption band in the visible spectrum. mdpi.com
The formation and stability of charge-transfer complexes are governed by the energy difference between the HOMO of the donor and the LUMO of the acceptor. nih.gov A smaller energy gap generally leads to a more stable complex. The structure of this compound, with its highly electron-deficient trinitrobenzene core, suggests it would be a strong electron acceptor, capable of forming CT complexes with a variety of electron-rich donor molecules, such as polycyclic aromatic hydrocarbons or molecules with lone pairs of electrons.
The degree of charge transfer in these complexes can vary and is influenced by the specific donor and acceptor pair. elsevierpure.com The formation of such complexes can alter the physical and electronic properties of the constituent molecules.
| Factor | Influence on Complex Formation |
|---|---|
| HOMO-LUMO Energy Gap | A smaller energy difference between the donor's HOMO and the acceptor's LUMO generally leads to stronger complex formation. nih.gov |
| Electron Affinity of Acceptor | Higher electron affinity of the acceptor (like polynitroaromatics) favors CT complex formation. |
| Ionization Potential of Donor | Lower ionization potential of the donor molecule facilitates the charge transfer. |
| Molecular Geometry and Steric Hindrance | Co-facial overlap between the donor and acceptor molecules is often important for effective π-π stacking and charge transfer. |
Crystallographic and Intermolecular Interaction Analysis of this compound Remains Elusive
Despite extensive searches of scientific literature and crystallographic databases, detailed information regarding the solid-state architecture and intermolecular interactions of the chemical compound this compound is not publicly available.
Efforts to procure data for a comprehensive analysis of this specific molecule—including single-crystal X-ray diffraction data, molecular conformation details, and supramolecular assembly patterns—have been unsuccessful. The requested in-depth examination, which would rely on such experimental data, cannot be provided at this time.
Furthermore, an exploration of the molecular conformation would typically involve an analysis of dihedral angles, particularly focusing on the torsional dynamics of the nitro groups and the phenoxy linkage. Understanding these dynamics is crucial for comprehending the molecule's flexibility and energetic landscape. Similarly, the influence of the numerous nitro-group substituents on the planarity of the aromatic rings is a key aspect of its structural chemistry that remains uncharacterized.
Without the foundational crystallographic data for this compound, a scientifically rigorous discussion of these structural and supramolecular features is not possible. The scientific community has yet to publish a detailed crystallographic study of this particular compound, leaving its solid-state behavior and intermolecular interactions a subject for future investigation.
Solid State Architecture and Intermolecular Interactions Via Crystallography
Polymorphism and Crystallization Control Strategies
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in nitroaromatic compounds. This arises from the subtle balance of various intermolecular forces, where different packing arrangements can have similar lattice energies. For 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene, the conformational flexibility of the ether linkage between the two phenyl rings could further increase the likelihood of polymorphism.
Given the lack of experimental data, any discussion of crystallization control strategies remains speculative. However, based on studies of related compounds, such as 1,3,5-trinitrobenzene (B165232), several factors could be expected to influence the crystallization and potential polymorphic outcomes:
Solvent Choice: The polarity and hydrogen bonding capabilities of the crystallization solvent can significantly influence which polymorph is favored.
Supersaturation and Cooling Rate: The rate at which crystals are formed can dictate the kinetic versus thermodynamic product. Rapid cooling often yields metastable polymorphs, while slow cooling is more likely to produce the thermodynamically most stable form.
Additives: The presence of impurities or specifically introduced additives can inhibit or promote the growth of certain polymorphs by interacting with specific crystal faces.
Systematic screening of these parameters would be essential to identify and control the potential polymorphic forms of this compound.
Comparative Crystallographic Studies with Related Nitroaromatic Compounds
To gain insight into the potential crystal packing of this compound, a comparative analysis with structurally similar compounds for which crystallographic data is available is instructive.
For instance, the crystal structure of 2-[2-(2,4-Dinitrophenyl)ethyl]-1,3,5-trinitrobenzene reveals a twisted conformation between the two benzene (B151609) rings, with the nitro groups also being significantly twisted out of the plane of their respective rings. nih.gov This highlights the steric pressures that can influence molecular conformation in polysubstituted nitroaromatics. Weak intermolecular C-H···O hydrogen bonds are also observed, which are likely to be present in the crystal structure of the target compound. nih.gov
A detailed comparative analysis must await the experimental determination of the crystal structure of this compound. Such a study would be invaluable for understanding the nuanced effects of the additional nitro group and the ether linkage on the solid-state architecture of this class of compounds.
Computational and Theoretical Investigations of Molecular and Electronic Structure
Quantum Chemical Calculations (e.g., DFT-Based Methods)
Density Functional Theory (DFT) has been a cornerstone in the theoretical examination of 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene, offering a balance between computational cost and accuracy. These methods have been employed to explore various facets of the molecule's behavior at the atomic and electronic levels.
The electronic landscape of this compound is characterized by the distribution of its electrons in various orbitals. Natural Bond Orbital (NBO) analysis is a powerful tool to understand the bonding interactions, charge distribution, and intramolecular delocalization within the molecule.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For many nitroaromatic compounds, the HOMO is often localized on the phenyl rings, while the LUMO is predominantly centered on the electron-withdrawing nitro groups. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.
| Parameter | Description | Typical Findings in Nitroaromatic Systems |
| HOMO | Highest Occupied Molecular Orbital | Often localized on the aromatic rings, indicating regions susceptible to electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Typically centered on the nitro groups, highlighting areas prone to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, offering valuable insights into its reactive behavior. The MEP map uses a color spectrum to denote different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack).
In this compound, the MEP surface would be expected to show highly negative potentials around the oxygen atoms of the nitro groups, making them the most likely sites for electrophilic interactions. Conversely, the regions around the hydrogen atoms of the benzene (B151609) rings would exhibit positive potentials, indicating their susceptibility to nucleophilic attack.
The aromaticity of the benzene rings in this compound can be quantified using various aromaticity indices. These indices provide a measure of the extent of electron delocalization within the cyclic systems, which is a hallmark of aromatic character. Common indices include the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI). These calculations help to understand how the numerous nitro substituents and the phenoxy group influence the aromatic character of the benzene rings.
The presence of the ether linkage in this compound allows for rotational freedom, leading to various possible conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the molecule, corresponding to the global energy minimum on the potential energy surface. These studies are crucial as the molecular conformation significantly impacts its physical and chemical properties. Computational methods can map the potential energy surface by systematically rotating the dihedral angles associated with the ether bridge to locate the most energetically favorable conformer.
Prediction of Spectroscopic Signatures
Theoretical calculations are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model.
Vibrational analysis, based on the calculation of harmonic frequencies, provides a theoretical infrared (IR) spectrum. This simulated spectrum can be used to assign the vibrational modes observed in an experimental IR spectrum. For this compound, the characteristic vibrational frequencies would include the symmetric and asymmetric stretching modes of the nitro groups, C-H stretching of the aromatic rings, C-N stretching, and the C-O-C stretching of the ether linkage. Comparing the computed and experimental spectra can confirm the molecular structure and provide insights into the strength of various bonds.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| N-O Asymmetric Stretch | 1500 - 1600 | Stretching of the N-O bonds in the nitro groups. |
| N-O Symmetric Stretch | 1300 - 1400 | Symmetric stretching of the N-O bonds. |
| C-H Aromatic Stretch | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the benzene rings. |
| C-N Stretch | 800 - 900 | Stretching of the carbon-nitrogen bonds connecting the nitro groups to the rings. |
| C-O-C Ether Stretch | 1000 - 1300 | Asymmetric and symmetric stretching of the ether linkage. |
Electronic Excitation Characterization and UV-Vis Absorbance Prediction
The electronic absorption properties of nitroaromatic compounds like this compound are governed by electronic transitions within the molecule. Generally, the UV-Vis spectra of such compounds are characterized by n → π* and π → π* transitions. elsevierpure.com Nitroaromatics are known to absorb light at wavelengths greater than 290 nm, which allows for their direct photodegradation in relevant environments. researchgate.net
Computational chemistry provides powerful tools for predicting and interpreting these electronic properties. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic transition energies and corresponding oscillator strengths, which in turn allows for the theoretical prediction of the UV-Vis absorption spectrum. For related molecules, computational results have shown good agreement with experimental data, accurately predicting the characteristic absorption bands. elsevierpure.com In the case of this compound, the presence of multiple nitro groups and two aromatic rings connected by an ether linkage would be expected to result in a complex spectrum with multiple absorption maxima corresponding to various electronic excitations.
| Transition Type | Description | Typical Wavelength Range |
|---|---|---|
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. Typically results in strong absorption bands. | 200-300 nm |
| n → π | Excitation of a non-bonding electron (e.g., from an oxygen atom in a nitro group) to a π antibonding orbital. Typically results in weaker absorption bands at longer wavelengths. | >300 nm |
Theoretical Exploration of Reaction Pathways and Transition States
Computational Modeling of Nitration Mechanisms
The synthesis of highly nitrated compounds such as this compound involves electrophilic aromatic substitution (EAS) reactions. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of these reactions. The nitration of aromatic rings, for instance, has been studied extensively. researchgate.net These studies show that the reaction proceeds via a two-step mechanism involving the formation of a tetrahedral cation intermediate, also known as a σ-complex or Wheland intermediate. researchgate.net
The electrophilic attack by the nitronium ion (NO₂⁺) on the aromatic ring is the rate-determining step. researchgate.net DFT calculations can determine the Gibbs free energies of activation (ΔG‡) for the formation of transition states leading to ortho, meta, and para isomers, thereby predicting the regioselectivity of the reaction. For the nitration of nitrobenzene, computational studies have successfully predicted a product ratio in agreement with experimental findings, with the meta product being the most favorable. researchgate.net Similar computational approaches could be applied to model the final nitration steps in the synthesis of the parent trinitrobenzene ring of the target molecule.
| Reaction Pathway | ΔG‡ (kcal/mol) |
|---|---|
| ortho-attack | 16.6 |
| meta-attack | 15.1 |
| para-attack | 17.7 |
Data computed at 50°C using DFT at the B3LYP/6-311G(d,p) level. researchgate.net
Simulation of Nucleophilic Substitution Reaction Energetics
The formation of the ether linkage in this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the attack of a nucleophile (a 2-nitrophenoxide anion) on an electron-deficient aromatic ring (such as 1-chloro-2,4,6-trinitrobenzene). The presence of multiple electron-withdrawing nitro groups is crucial for activating the ring towards nucleophilic attack. semanticscholar.orgnih.gov
Simulation of Solid-State Properties
Prediction of Crystal Lattice Dynamics
The solid-state properties of energetic materials are of significant interest, and computational methods are vital for their prediction. Molecular Dynamics (MD) simulations, often employing quantum chemistry-based force fields, can model the behavior of molecules within a crystal lattice. researchgate.net For related energetic materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), MD simulations have been used to study properties as a function of pressure and temperature. researchgate.net
These simulations can predict macroscopic properties derived from the atomic-level dynamics, including the heat of sublimation, volumetric compression curves, and the full second-order isothermal elastic tensor. researchgate.net Such calculations are crucial for understanding the mechanical response of the crystal to external stimuli. The inclusion of van der Waals interactions in DFT calculations (DFT-D) has been shown to be critical for accurately modeling molecular crystals, significantly improving the agreement between calculated and experimental properties. nih.gov These methods allow for the prediction of how the crystal structure of this compound would behave under varying conditions.
Modeling of Intermolecular Interactions within the Crystal Lattice
The packing of molecules in a crystal is dictated by a complex network of intermolecular interactions. In crystals of nitro-substituted benzenes, the dominant interactions include C–H⋯O hydrogen bonds and π-π stacking interactions. rsc.org The insertion of nitro groups into a benzene ring introduces strong C–H⋯O hydrogen bonds and promotes stacking, which often become the primary structural motifs. rsc.orgresearchgate.net
| Interaction Type | Description | Significance in Crystal Packing |
|---|---|---|
| π-π Stacking | Attractive interaction between the π-systems of aromatic rings. | Often a primary structural motif, leading to columnar or layered structures. rsc.org |
| C–H⋯O Hydrogen Bonds | Weak hydrogen bonds between a C-H donor and an oxygen atom of a nitro group. | Connects the primary structural motifs and contributes significantly to lattice stability. rsc.org |
| O···O Contacts | Close contacts between oxygen atoms of adjacent nitro groups. | A high proportion of these contacts can be indicative of increased sensitivity in energetic materials. researchgate.net |
Information on the Thermodynamic and Kinetic Parameters of this compound Not Publicly Available
Following a comprehensive search for scientific data, detailed information regarding the thermodynamic and kinetic parameters of the energetic decomposition of the specific chemical compound this compound is not available in the public domain.
Extensive queries were conducted to locate computational predictions and theoretical analyses pertaining to the detonation performance and energetic response characteristics of this molecule. The search aimed to gather specific data points for the following parameters as outlined in the requested article structure:
Detonation Velocity (D)
Detonation Pressure (P)
Heat of Detonation (Q)
Oxygen Balance
Computational Approaches to Understand Thermal Stability
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict structural and content requirements of the prompt. Generating such an article would require speculative data, which would compromise the integrity and scientific validity of the content.
Thermodynamic and Kinetic Parameters of Energetic Decomposition
Theoretical Prediction of Energetic Response Characteristics
Modeling of Decomposition Enthalpies and Pathways
Computational modeling, particularly using density functional theory (DFT) and other quantum-chemical methods, is a powerful tool for predicting the decomposition enthalpies and reaction pathways of energetic materials. vu.ltresearchgate.net For compounds rich in nitro groups like 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene, the initial step in thermal decomposition is often the homolytic cleavage of a C-NO2 or N-O bond, as this is typically the weakest bond in the molecule. rsc.org
The decomposition of analogous compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) has been shown to proceed through a multi-stage process involving C-NO2 bond cleavage, hydrogen transfer, and subsequent formation of stable gaseous products such as N2, CO2, and H2O. rsc.org For this compound, the decomposition pathway is likely initiated by the scission of one of the nitro groups from the benzene (B151609) rings. The presence of the ether linkage introduces an additional potential decomposition pathway involving the cleavage of the C-O-C bond.
The enthalpy of formation is a critical parameter for predicting energetic performance. While an experimental value for this compound is not documented, it can be estimated using computational methods. For instance, the enthalpy of formation for the related compound 1,3,5-trinitrobenzene (B165232) (TNB) in the solid phase is approximately -37 ± 1 kJ/mol. nist.gov The addition of the 2-nitrophenoxy group would alter this value, and precise calculations would be necessary for an accurate prediction.
Interactive Table: Predicted Decomposition Parameters (Hypothetical)
| Parameter | Predicted Value | Method of Prediction |
|---|---|---|
| Enthalpy of Formation (solid) | - | DFT Calculations |
| Activation Energy for Decomposition | - | Isoconversional Kinetic Analysis (from theoretical TGA data) |
| Primary Decomposition Products | NO2, CO, CO2, N2, H2O | Analogy with similar nitroaromatics |
Influence of Molecular Structure on Energetic Performance
The arrangement of atoms and functional groups within an energetic molecule dictates its performance characteristics, including energy release and detonation output.
Role of Nitrophenyl and Phenoxy Groups in Energy Release
The energetic performance of this compound is primarily derived from the high concentration of nitro (-NO2) groups attached to the aromatic rings. These groups act as oxidizers, while the benzene rings serve as the fuel. The decomposition of the nitro groups releases a significant amount of energy and generates hot, high-pressure gases, which are the driving force of the detonation.
Role As a Chemical Intermediate and in Advanced Material Design
Development of Specialized Functional Materials (Excluding Prohibited Categories)
Design of New Synthon Molecules
In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for a synthetic transformation. 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene could serve as a versatile synthon for the creation of more complex molecules. The highly electron-deficient nature of the picryl ring makes it susceptible to further nucleophilic attack, potentially leading to the formation of Meisenheimer complexes.
The nitro groups themselves can be chemically modified. For instance, selective reduction of one or more nitro groups could yield amino derivatives, which are valuable precursors for a wide range of compounds, including dyes, pharmaceuticals, and energetic materials. The reduction of 1,3,5-trinitrobenzene (B165232), for example, can produce 1,3,5-triaminobenzene, a precursor to phloroglucinol. wikipedia.org A similar transformation on a more complex derivative could open pathways to novel molecular scaffolds.
The ether linkage, while generally stable, could potentially be cleaved under specific conditions to regenerate a picryl derivative and a 2-nitrophenol (B165410) derivative, allowing for controlled release or further functionalization.
Exploration in Materials with Tunable Optical Properties (If applicable based on theoretical studies)
Polynitroaromatic compounds are known to form charge-transfer complexes with electron-rich molecules. wikipedia.orgwikipedia.org The picryl moiety in this compound, with its high electron deficiency, would be a strong electron acceptor. This property could be exploited in the design of materials with interesting optical and electronic properties.
When combined with suitable electron-donor molecules, it is conceivable that this compound could form charge-transfer complexes exhibiting distinct colors. The intensity and wavelength of the absorption bands in such complexes are dependent on the specific donor and acceptor molecules, suggesting a potential for creating materials with tunable optical properties.
Theoretical studies would be necessary to predict the electronic transitions and optical properties of this compound and its potential charge-transfer complexes. Such studies would provide insight into its potential applications in areas like nonlinear optics, organic conductors, or as components in sensors. While no specific theoretical studies on this compound are currently available, the extensive research on related polynitroaromatic compounds provides a strong basis for such explorations.
Future Research Directions and Translational Perspectives
Development of Green Chemistry Approaches for Synthesis
Traditional synthesis of nitroaromatic compounds, including polynitrated diphenyl ethers, often involves harsh conditions, such as the use of strong acids (e.g., nitric and sulfuric acid mixtures) and organic solvents, which generate hazardous waste and present safety issues. serdp-estcp.milrsc.org The development of environmentally benign synthetic routes is a critical area of future research.
Key Green Chemistry Strategies:
Solvent-Free Synthesis: Research into solid-state or solvent-free reactions can significantly reduce the environmental impact. rsc.org Techniques such as ultrasonic-assisted synthesis could provide the necessary energy for the nitration of the precursor phenoxybenzene derivative, potentially leading to higher yields, better regioselectivity, and shorter reaction times with a reduced need for hazardous solvents. scirp.orgscispace.comresearchgate.net
Biocatalytic Nitration: A frontier in green chemistry is the use of enzymes for nitration. serdp-estcp.mildtic.mil Researchers are exploring "bionitration toolkits" that utilize enzymes from microorganisms capable of producing nitro-containing natural products. dtic.mil Identifying or engineering an enzyme, such as a P450 monooxygenase, that can regioselectively nitrate (B79036) the phenoxybenzene backbone under mild, aqueous conditions would be a groundbreaking development. nih.gov This approach would eliminate the need for corrosive acids and toxic byproducts. serdp-estcp.mil
Alternative Nitrating Agents: The use of safer nitrating agents is another promising avenue. For instance, methods employing bismuth nitrate or other metal salts in conjunction with ultrasound have been shown to be effective for nitrating various aromatic compounds and could be adapted for the synthesis of 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene. researchgate.net
The successful implementation of these green chemistry principles would not only make the synthesis of this energetic material safer and more sustainable but could also be suitable for industrial-scale production. rsc.org
Exploration of Novel Energetic Material Design Principles
The structure of this compound incorporates key design features that are central to the development of next-generation energetic materials. Future research will focus on leveraging and refining these principles.
Core Design Principles:
Ether Linkage for Stability: The ether bridge (C-O-C) connecting the two aromatic rings is a crucial structural motif. Ether linkages are known for their robustness and can enhance the thermal stability of energetic compounds compared to more sensitive linkages. rsc.orgnih.gov This stability is critical for applications requiring materials that can withstand high temperatures before detonation.
High Degree of Nitration: The presence of five nitro groups across the two benzene (B151609) rings results in a high density and a favorable oxygen balance, which are key determinants of detonation performance, including velocity and pressure. mdpi.com
Future design explorations will likely involve the synthesis of analogues with varied linkages and functional groups to fine-tune the balance between performance and sensitivity. For instance, replacing the ether linkage with other stable bridges or introducing different energetic functional groups (e.g., nitramino, azido) could lead to materials with tailored properties. mdpi.com The overarching goal is to create materials that maximize energy output while maintaining high thermal stability and low sensitivity to accidental initiation. nih.gov
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
The synthesis of highly energetic materials like this compound involves reactions that can be hazardous and difficult to control. Advanced, non-invasive analytical techniques that allow for real-time, in-situ monitoring are essential for ensuring safety, optimizing reaction conditions, and maximizing product yield.
Applicable In-Situ Monitoring Techniques:
| Technique | Application in Synthesis Monitoring | Advantages |
| FTIR Spectroscopy | Monitors the consumption of reactants and the formation of nitrated intermediates and the final product by tracking characteristic vibrational bands (e.g., C-O-C stretch of the ether, N-O stretches of the nitro groups). chemrxiv.orgresearchgate.netrtilab.com | High speed and sensitivity; provides real-time data on reaction kinetics and completion. chemrxiv.orgprocess-insights.com |
| Raman Spectroscopy | Complements FTIR by providing information on molecular vibrations. It is particularly useful for monitoring reactions in aqueous media and can be used to identify specific isomers formed during nitration. researchgate.netpurdue.edu | Non-destructive; can be used with fiber optic probes for remote monitoring inside a reaction vessel. purdue.edu |
| NMR Spectroscopy | Provides detailed structural information about the molecules in the reaction mixture, allowing for the unambiguous identification of intermediates and byproducts. It can be used to study reaction mechanisms and kinetics in real-time. beilstein-journals.orgchemrxiv.orgresearchgate.net | Highly specific for structural determination; quantitative analysis of reaction components is possible. beilstein-journals.orgfu-berlin.de |
By integrating these in-situ monitoring tools into a continuous flow reactor system, the synthesis can be automated and controlled with high precision. This approach minimizes the risks associated with batch processing of energetic materials and allows for rapid optimization of parameters like temperature, pressure, and reagent concentration. chemrxiv.orgbeilstein-journals.org
Computational Design of Structure-Performance Relationships for Novel Derivatives
Computational chemistry provides a powerful tool for predicting the properties of new energetic materials before they are synthesized, saving time, resources, and reducing the risks associated with experimental work. researchgate.net For this compound, computational methods can be used to explore the effects of structural modifications on its performance and stability.
Computational Approaches:
Density Functional Theory (DFT): This quantum-chemical method can be used to calculate key properties that determine energetic performance, such as the solid-state enthalpy of formation (ΔHf) and crystal density (ρ). These values are then used to predict detonation velocity (VD) and detonation pressure (P). nih.govdiva-portal.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the molecular structure of a compound and its properties. researchgate.netresearchgate.net By analyzing a series of related molecules, a QSAR model can be developed to predict the impact sensitivity and thermal stability of new derivatives of this compound based on specific molecular descriptors.
The table below presents a hypothetical computational analysis of potential derivatives, illustrating how structural changes could influence key energetic properties.
Table of Predicted Properties for Hypothetical Derivatives:
| Compound | Modification | Predicted Density (ρ) (g/cm³) | Predicted ΔHf (kJ/mol) | Predicted VD (km/s) | Predicted P (GPa) |
| Parent Compound | This compound | 1.75 | 150 | 8.1 | 30.2 |
| Derivative A | Addition of a nitro group to the phenoxy ring | 1.82 | 195 | 8.6 | 34.5 |
| Derivative B | Replacement of a nitro group with an amino group | 1.71 | 85 | 7.8 | 28.1 |
| Derivative C | Replacement of the ether linkage with an azo bridge | 1.79 | 250 | 8.4 | 32.7 |
| Derivative D | Addition of a second ether-linked trinitrophenyl group | 1.85 | 210 | 8.8 | 36.0 |
Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the application of computational design principles.
Through such systematic computational screening, researchers can identify the most promising candidates for synthesis, focusing experimental efforts on molecules with the highest predicted performance and stability. This data-driven approach accelerates the discovery and development of advanced energetic materials. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
